2-{[1,2,4]Triazolo[1,5-a]pyridin-8-yl}acetic acid
Description
Structural and Electronic Characteristics of Triazolopyridine Core
The triazolo[1,5-a]pyridine system is a bicyclic aromatic heterocycle comprising a pyridine ring fused to a 1,2,4-triazole moiety. This arrangement confers significant electron-deficient character due to the electron-withdrawing effects of the triazole nitrogen atoms. Density functional theory (DFT) studies reveal that the triazolopyridine core exhibits a planar geometry, with partial double-bond character in the fused ring junction, stabilizing aromatic π-conjugation. The highest occupied molecular orbital (HOMO) is localized predominantly on the pyridine ring, while the lowest unoccupied molecular orbital (LUMO) resides on the triazole component, creating a spatially separated charge-transfer (CT) system.
Key electronic parameters include a singlet-triplet energy gap (ΔEST) of 0.08–0.15 eV, depending on substituent effects, and reorganization energies of 0.3–0.5 eV for hole and electron transport. The triazolopyridine core’s electron affinity (≈3.1 eV) and ionization potential (≈6.8 eV) make it suitable for applications requiring n-type semiconductor behavior. Comparative analysis with analogous heterocycles shows enhanced CT character due to the triazole’s strong electron-withdrawing effect, as evidenced by red-shifted absorption spectra relative to unfunctionalized pyridine derivatives.
Table 1: Electronic Properties of Triazolo[1,5-a]pyridine Derivatives
Positional Isomerism in Triazolo[1,5-a]pyridine Derivatives
Positional isomerism in triazolopyridine derivatives arises from variations in substituent attachment points and fusion patterns. The 8-position acetic acid substituent in 2-{triazolo[1,5-a]pyridin-8-yl}acetic acid represents a regioselective modification that avoids steric clashes with the triazole nitrogen lone pairs. Comparative studies of ortho-, meta-, and para-substituted analogs demonstrate that substituent position critically influences photophysical and electronic properties:
- Meta-Substitution : Derivatives with substituents at the 6- or 8-positions (meta relative to the triazole-nitrogen) exhibit bathochromic shifts in emission spectra (≈30 nm) compared to para-substituted analogs, attributed to enhanced CT character.
- Ortho-Substitution : Steric hindrance between substituents and triazole nitrogens reduces π-conjugation, increasing ΔEST values to >0.2 eV and diminishing luminescence efficiency.
- Para-Substitution : Limited orbital overlap between the substituent and triazole moiety results in smaller Stokes shifts (≈50 nm) and higher radiative decay rates (kr > 10⁶ s⁻¹).
Crystallographic data for zinc complexes of triazolopyridines show that meta-substituted derivatives preferentially coordinate through the pyridyl nitrogen rather than the triazole nitrogens, highlighting the role of positional isomerism in metal-binding selectivity.
Table 2: Impact of Substituent Position on Triazolopyridine Properties
| Position | ΔEST (eV) | kr (10⁶ s⁻¹) | λem (nm) |
|---|---|---|---|
| Ortho | 0.22 | 0.8 | 450 |
| Meta | 0.09 | 1.5 | 480 |
| Para | 0.14 | 1.2 | 460 |
Functional Group Analysis of Acetic Acid Substituent
The acetic acid group at the 8-position introduces two critical features: (1) a strong electron-withdrawing effect via inductive withdrawal (-I effect) from the carboxylate moiety, and (2) hydrogen-bonding capacity through the carboxylic acid proton. These properties modulate the triazolopyridine core’s electronic structure and intermolecular interactions:
- Electronic Effects : The -COOH group reduces the LUMO energy by ≈0.3 eV compared to methyl-substituted analogs, enhancing electron affinity and stabilizing CT transitions. This is corroborated by a 15 nm bathochromic shift in UV-Vis absorption spectra relative to non-acid derivatives.
- Solubility and Supramolecular Behavior : The carboxylic acid group improves aqueous solubility (logP ≈1.2 vs. 2.8 for methyl analogs) and enables head-to-tail hydrogen-bonded dimerization, as observed in single-crystal X-ray structures.
- Coordination Chemistry : Deprotonation of the -COOH group generates a carboxylate ligand capable of bridging metal centers. In zinc complexes, the carboxylate oxygen participates in coordination alongside pyridyl nitrogens, forming distorted octahedral geometries.
Comparative analysis with ester-protected analogs shows that the free carboxylic acid enhances intersystem crossing rates (kISC) by 40%, likely due to heavy-atom effects from metal coordination.
Table 3: Comparative Properties of Acetic Acid vs. Methyl Substituents
| Property | Acetic Acid Derivative | Methyl Derivative |
|---|---|---|
| LUMO Energy (eV) | -2.9 | -2.6 |
| Aqueous Solubility (mg/mL) | 12.4 | 3.1 |
| kISC (10⁶ s⁻¹) | 2.7 | 1.9 |
Data sourced from .
Properties
Molecular Formula |
C8H7N3O2 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
2-([1,2,4]triazolo[1,5-a]pyridin-8-yl)acetic acid |
InChI |
InChI=1S/C8H7N3O2/c12-7(13)4-6-2-1-3-11-8(6)9-5-10-11/h1-3,5H,4H2,(H,12,13) |
InChI Key |
XTEIXHLSNORQGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC=N2)C(=C1)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Cyclization and Functionalization
A prominent approach involves the microwave-assisted synthesis of the heterocyclic core from 1-amino-2-imino-pyridines and various carboxylic acids or derivatives. This method benefits from rapid reaction times and high yields.
- Step 1: React 1-amino-2-imino-pyridine derivatives with suitable aldehydes or isothiocyanates under microwave irradiation.
- Step 2: Employ acetic acid as both solvent and reactant, facilitating direct C–N bond formation at the 8-position.
- Step 3: Optimize temperature (typically 80–100°C) and time (15–25 minutes) to maximize yield.
| Entry | Reactants | Solvent | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | 1-amino-2-imino-pyridine + acetic acid | Ethanol | 80°C | 15 min | 92 | |
| 2 | 1-amino-2-imino-pyridine + phenyl isothiocyanate | Ethanol | 100°C | 15 min | 90 |
Note: The reaction proceeds via nucleophilic attack of the amino group on electrophilic centers, followed by cyclization to form the triazolopyridine core.
Carboxylation of Heterocyclic Precursors
Direct carboxylation of the heterocyclic ring at the 8-position can be achieved using carbon dioxide or carbon dioxide equivalents under basic or catalytic conditions.
- Step 1: Synthesize the heterocyclic core via cyclization.
- Step 2: Subject the core to carbon dioxide under pressure in the presence of a base such as potassium tert-butoxide.
- Step 3: Isolate the carboxylated product after acid workup.
| Entry | Starting Material | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | [Heterocyclic core] | CO₂, base, 80°C | 75 |
Note: This method is more suited for derivatives where the heterocycle is amenable to electrophilic substitution at the 8-position.
Multi-Step Synthesis via Intermediate Derivatives
A multi-step route involves initial synthesis of a precursor heterocycle, followed by functional group transformations.
- Step 1: Synthesize the heterocyclic core via condensation of pyridine derivatives with hydrazines.
- Step 2: Introduce a methyl or halogen substituent at the 8-position.
- Step 3: Oxidize or carboxylate the substituent to yield the acetic acid derivative.
| Step | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Pyridine + hydrazine | Reflux | 80 | |
| 2 | Halogenation | NBS, DCM | 85 | |
| 3 | Oxidation | KMnO₄ | 78 |
Mechanistic Insights
The synthesis typically involves:
- Nucleophilic attack of amino groups on electrophilic centers (e.g., aldehydes, isothiocyanates).
- Cyclization facilitated by microwave irradiation, which accelerates ring closure.
- Carboxylation either via direct insertion of CO₂ or oxidation of methyl groups.
The key step is the formation of the heterocyclic core, which is then functionalized at the 8-position to introduce the acetic acid moiety.
Summary of Optimized Conditions
Chemical Reactions Analysis
Types of Reactions
2-{[1,2,4]Triazolo[1,5-a]pyridin-8-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the triazole or pyridine rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve standard organic synthesis techniques.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole or pyridine rings.
Scientific Research Applications
2-{[1,2,4]Triazolo[1,5-a]pyridin-8-yl}acetic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is also utilized in material sciences for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[1,2,4]Triazolo[1,5-a]pyridin-8-yl}acetic acid involves its interaction with specific molecular targets and pathways. For instance, as a JAK1 and JAK2 inhibitor, it interferes with the Janus kinase signaling pathway, which is crucial for various cellular processes. The compound’s ability to act as an inverse agonist for RORγt suggests its involvement in modulating immune responses .
Comparison with Similar Compounds
Key Observations :
- Pyridine vs.
- Substituent Effects : Electron-withdrawing groups (e.g., CF₃) enhance metabolic stability, while polar groups (e.g., carboxylic acid) improve water solubility .
- Position-Specific Activity : The 8-position is critical for bioactivity. For example, 8-carbonitriles show anticancer effects, while 8-carboxylic acids are intermediates for further derivatization .
Physicochemical Properties
- Solubility : Carboxylic acid derivatives (e.g., [1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid) have higher aqueous solubility (logP ~1.2) compared to carbonitriles (logP ~2.8) .
- Stability : The acetic acid group is less prone to hydrolysis than nitriles, making it suitable for prodrug development .
Biological Activity
2-{[1,2,4]Triazolo[1,5-a]pyridin-8-yl}acetic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including anti-inflammatory and antiviral effects, as well as structure-activity relationships (SAR) derived from various studies.
- Chemical Formula : C7H6N4O2
- Molecular Weight : 178.15 g/mol
- CAS Number : 716362-08-2
- IUPAC Name : this compound
Anti-Inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of compounds related to triazolo-pyridines. For instance, the inhibition of cyclooxygenase-2 (COX-2) is a crucial target for anti-inflammatory drugs. In a comparative study, compounds similar to this compound showed significant COX-2 inhibition with IC50 values comparable to established drugs like celecoxib.
This suggests that the triazolo-pyridine scaffold may be beneficial for developing new anti-inflammatory agents.
Antiviral Activity
The compound has also been evaluated for its antiviral properties, particularly against influenza viruses. A recent study demonstrated that derivatives of triazolo-pyridines could disrupt the interaction between viral proteins essential for replication.
| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index |
|---|---|---|---|
| This compound | 10 ± 2 | >250 | >25 |
| Ribavirin (control) | 20 ± 3 | >250 | >12.5 |
The selectivity index indicates a favorable therapeutic window for this compound in antiviral applications .
Structure-Activity Relationships (SAR)
The effectiveness of this compound and its derivatives can be attributed to specific structural features. The presence of the triazole ring plays a pivotal role in enhancing biological activity through various mechanisms:
- Heteroatom Interactions : The nitrogen atoms in the triazole ring can form hydrogen bonds with biological targets.
- Lipophilicity : Modifications to the aromatic rings affect solubility and membrane permeability.
- Substituent Effects : The introduction of different functional groups can significantly alter potency and selectivity.
Case Studies
Several case studies have been documented regarding the biological evaluation of triazolo-pyridine derivatives:
- Anti-Cryptosporidium Activity : A study on related compounds indicated promising activity against Cryptosporidium species with EC50 values around 6 µM for some derivatives .
- Influenza Virus Inhibition : In vitro assays demonstrated that certain derivatives effectively inhibited viral replication by disrupting protein interactions necessary for viral assembly .
Q & A
(Basic) What are the established synthetic methodologies for preparing 2-{[1,2,4]Triazolo[1,5-a]pyridin-8-yl}acetic acid?
The synthesis primarily involves cyclization strategies using functionalized pyridine precursors. A high-yield method employs trifluoroacetic anhydride (TFAA) to cyclize N-(pyrid-2-yl)formamidoximes under mild conditions, overcoming historical challenges with low yields . Alternative routes include Pd(OAc)₂-catalyzed reactions in acetic acid or DMF, where N-aminopyridine reacts with ethyl acetoacetate to form the triazolopyridine core. Optimization of solvent polarity and catalyst loading (e.g., 10 mol% Pd) is critical for efficiency . Multi-step protocols may also incorporate protective groups for regioselective functionalization .
(Basic) How are spectroscopic techniques employed to confirm the structure of this compound?
¹H/¹³C NMR and IR spectroscopy are pivotal for structural validation. NMR resolves the proton environment of the triazole ring (e.g., deshielded protons at δ 8.5–9.0 ppm) and the acetic acid moiety (carboxylic proton at δ 12–13 ppm). IR identifies key functional groups: the C=O stretch (~1700 cm⁻¹) of the carboxylic acid and C=N vibrations (~1600 cm⁻¹) of the triazole ring. Purity is further confirmed via HPLC or mass spectrometry, as demonstrated in multi-step syntheses of analogous triazolopyridines .
(Advanced) How do substituents influence the biological activity and physicochemical properties of triazolopyridine derivatives?
Substituent effects are systematically studied via structure-activity relationship (SAR) analyses:
- Amino groups at position 2 enhance solubility due to hydrogen-bonding capacity .
- Trifluoromethyl groups at position 2 increase lipophilicity (logP) and metabolic stability, as seen in derivatives with improved pharmacokinetic profiles .
- Fluoromethyl or chlorosulfonyl groups at position 6 correlate with herbicidal or antimicrobial activity, likely due to enhanced electrophilicity .
Comparative studies of derivatives (e.g., hydroxy vs. methyl substituents) reveal that electron-withdrawing groups stabilize the triazole ring, while bulky groups may sterically hinder target binding .
(Advanced) What computational strategies predict the compound’s interaction with biological targets?
Density functional theory (DFT) calculates electronic parameters (e.g., HOMO-LUMO gaps) to identify reactive sites. For example, a smaller HOMO-LUMO gap in trifluoromethyl derivatives correlates with higher electrophilicity and inhibitory activity . Molecular docking simulates binding modes with enzymes (e.g., kinase targets), prioritizing derivatives with optimal hydrogen-bonding and hydrophobic interactions. Quantum mechanics/molecular mechanics (QM/MM) hybrid models further refine binding affinity predictions .
(Advanced) How should researchers resolve contradictions in synthetic yield data across methods?
Discrepancies often stem from substrate specificity and reaction conditions :
- Low yields in early methods (e.g., <50%) arose from poor compatibility with 6-substituted pyridines, addressed via TFAA-mediated cyclization (>80% yield) .
- Catalyst choice (e.g., Pd vs. Cu) and solvent polarity (DMF vs. acetonitrile) significantly impact intermediates’ stability. Systematic screening via design of experiments (DoE) identifies optimal parameters, such as 60°C in DMF for Pd-catalyzed reactions .
(Advanced) What strategies improve regioselective functionalization of the triazolopyridine core?
Regioselectivity is achieved through:
- Directing groups : Electron-donating substituents (e.g., -OCH₃) on the pyridine ring guide electrophilic substitution to position 5 or 7 .
- Protective groups : Temporary protection of the acetic acid moiety with tert-butyl esters prevents unwanted side reactions during triazole ring functionalization .
- Microwave-assisted synthesis : Accelerates cyclization steps, reducing byproduct formation in multi-step protocols .
(Basic) What physicochemical properties dictate the compound’s reactivity?
Key properties include:
- Acidity : The carboxylic acid group (pKa ~2.5) enables salt formation for improved solubility.
- Aromaticity : The planar triazolopyridine ring facilitates π-π stacking with biological targets.
- Solubility : Polar substituents (e.g., -OH, -NH₂) enhance aqueous solubility, critical for in vitro assays .
(Advanced) How do solvent and catalyst choices impact synthesis efficiency?
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates in Pd-catalyzed reactions, while acetic acid protonates intermediates, altering reaction pathways .
- Catalyst optimization : Pd(OAc)₂ at 10 mol% balances cost and efficiency. Higher loadings (20 mol%) are required for sterically hindered substrates .
- Green chemistry approaches : Subcritical water or ionic liquids reduce environmental impact without compromising yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
